molecular formula C32H40N6O8 B159443 Tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline CAS No. 137372-38-4

Tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline

Cat. No. B159443
M. Wt: 636.7 g/mol
InChI Key: QXZMVZKOBWPZCR-CQJMVLFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline, commonly known as YGPGFP, is a peptide that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This peptide is composed of six amino acids, namely tyrosine, glycine, proline, phenylalanine, and two glycines in between.

Mechanism Of Action

The exact mechanism of action of YGPGFP is not fully understood. However, it has been suggested that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. YGPGFP may also modulate the immune response and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Studies have shown that YGPGFP has various biochemical and physiological effects. It has been shown to increase cell proliferation and migration, which could be beneficial in wound healing and tissue regeneration. YGPGFP has also been shown to reduce oxidative stress and inflammation, which could be useful in the treatment of various diseases. Additionally, YGPGFP has been shown to have anti-tumor effects in some cancer cell lines.

Advantages And Limitations For Lab Experiments

One advantage of using YGPGFP in lab experiments is its stability. It has been shown to be stable in a variety of conditions, including in the presence of enzymes and in acidic or basic environments. Additionally, YGPGFP is relatively easy to synthesize using SPPS. However, one limitation of using YGPGFP in lab experiments is its cost. The synthesis of YGPGFP can be expensive, which may limit its use in some studies.

Future Directions

For the study of YGPGFP include the development of YGPGFP-based therapies, further studies on its mechanism of action, and the development of more cost-effective synthesis methods.

Synthesis Methods

The synthesis of YGPGFP can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This method involves the coupling of protected amino acids to a solid support, followed by the removal of the protecting groups and the cleavage of the peptide from the support. The final product is purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

YGPGFP is being studied for its potential therapeutic applications. It has been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. YGPGFP has also been studied for its potential use in wound healing and tissue regeneration.

properties

CAS RN

137372-38-4

Product Name

Tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline

Molecular Formula

C32H40N6O8

Molecular Weight

636.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C32H40N6O8/c33-23(16-21-10-12-22(39)13-11-21)29(42)35-19-28(41)37-14-4-8-25(37)30(43)34-18-27(40)36-24(17-20-6-2-1-3-7-20)31(44)38-15-5-9-26(38)32(45)46/h1-3,6-7,10-13,23-26,39H,4-5,8-9,14-19,33H2,(H,34,43)(H,35,42)(H,36,40)(H,45,46)/t23-,24-,25-,26-/m0/s1

InChI Key

QXZMVZKOBWPZCR-CQJMVLFOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O

SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O

sequence

YGPGFP

synonyms

TGPGPP
Tyr-Gly-Pro-Gly-Phe-Pro
tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline

Origin of Product

United States

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